molecular formula C14H26N2O2 B1472088 Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate CAS No. 884199-30-8

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate

Cat. No. B1472088
CAS RN: 884199-30-8
M. Wt: 254.37 g/mol
InChI Key: OYQPURXLPQOXRH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate, also known as TBCD, is a cyclic ester of a diazepane ring and a tert-butyl group. It is a relatively new and versatile compound that has a variety of applications in organic synthesis and scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and the potential future directions for TBCD.

Scientific Research Applications

Synthesis and Chemical Properties

  • Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate and similar compounds have been explored for their synthesis and chemical properties. A practical synthesis method has been established for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, highlighting its potential for multikilogram production. This involves intramolecular cyclization starting from commercially available aminopropanol (Gomi et al., 2012).
  • Monofluorinated cyclopropanecarboxylates, which include tert-butyl diazoacetate derivatives, have been synthesized through transition metal-catalyzed reactions. These compounds are used in the synthesis of carboxamides and amines, demonstrating their versatility in chemical synthesis (Haufe et al., 2002).

Application in Organic Chemistry

  • Tert-butyl and related cyclopropanecarboxylates are used in organic synthesis, where their reactions with various electrophiles lead to diverse chemical structures. These reactions form the basis for further chemical modifications and have wide-ranging applications in organic chemistry (Häner et al., 1986).
  • The compound is involved in the stereospecific synthesis of amino acids and other bioactive molecules. For example, tert-butyl-substituted allyl malonates, which are structurally similar, have been used to synthesize protected amino cyclopropane carboxylic acids, highlighting the role of these compounds in the synthesis of complex organic molecules (Koskinen & Muñoz, 1993).

Catalysis and Synthetic Applications

  • Tert-butyl cyclopropanecarboxylates and their derivatives are utilized in catalysis, such as in asymmetric cyclopropanation reactions. These reactions are fundamental in creating optically active compounds, which are crucial in pharmaceutical synthesis and other applications (Fukuda & Katsuki, 1997).
  • They are also used in the development of liquid crystalline compounds, demonstrating their utility in materials science. For instance, tert-butyl diazoacetate additions to cyclopentenes led to compounds with potential applications in liquid crystal technologies (Kozhushkov et al., 2004).

properties

IUPAC Name

tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-7-15(9-10-16)11-12-5-6-12/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQPURXLPQOXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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